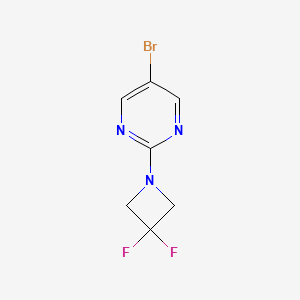

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine

Description

Key Advantages:

- Enhanced Reactivity : The C-5 bromine serves as a handle for palladium-catalyzed cross-coupling, enabling rapid diversification of the pyrimidine core.

- Improved Pharmacokinetics : Fluorine atoms in the azetidine ring reduce oxidative metabolism, prolonging half-life.

- Steric Modulation : The azetidine’s puckered geometry prevents undesired interactions with off-target proteins.

A comparative analysis of halogenated heterocycles revealed that bromo-difluoroazetidine hybrids exhibit superior binding entropy compared to chloro- or iodo-analogs, likely due to optimal halogen bond strength and van der Waals interactions.

Key Structural Motifs and Their Research Relevance

The structural architecture of This compound can be deconstructed into three critical motifs:

Table 1: Structural Motifs and Functional Roles

Pyrimidine Ring

The pyrimidine core’s electron-deficient nature facilitates interactions with nucleophilic residues in enzyme active sites. Bromination at C-5 further increases electrophilicity, making it a hotspot for functionalization.

3,3-Difluoroazetidine

This four-membered ring introduces strain, which can preorganize the molecule for target binding. Fluorine atoms at the 3-position create a dipole moment that enhances interactions with polar regions of proteins, as observed in CK2 inhibitors.

Properties

IUPAC Name |

5-bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLNZXHUIQAAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely implemented approach involves displacement of a leaving group at the pyrimidine C2 position by 3,3-difluoroazetidine. A representative three-step sequence demonstrates this methodology:

- Intermediate Synthesis : 5-Bromo-2-chloropyrimidine serves as the primary precursor, synthesized through bromination of 2-chloropyrimidine using POBr3 in refluxing acetonitrile (82% yield).

- Amine Activation : 3,3-Difluoroazetidine is typically generated via Hofmann elimination of N-chloro-3,3-difluoroazetidine, followed by purification through fractional distillation (bp 98-100°C/760 mmHg).

- Coupling Reaction : The key substitution employs polar aprotic solvents (DMF, DMSO) with inorganic bases (K2CO3, Cs2CO3) at 80-110°C for 12-24 hours. Recent optimizations using microwave irradiation (150W, 140°C) reduced reaction times to 45 minutes while maintaining 78% yield.

Table 1 : Comparative SNAr Reaction Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 24 | 65 |

| Cs2CO3 | DMSO | 110 | 12 | 82 |

| DBU | NMP | 120 | 6 | 71 |

| Microwave | DMF | 140 | 0.75 | 78 |

Transition Metal-Catalyzed Cross-Coupling

Alternative methods employ palladium-mediated couplings for introducing the azetidine moiety:

Buchwald-Hartwig Amination :

A 2014 study demonstrated that Pd2(dba)3/Xantphos catalytic systems in toluene at 100°C could couple 5-bromo-2-iodopyrimidine with 3,3-difluoroazetidine, achieving 68% yield. Key advantages include tolerance for electron-deficient pyrimidines and reduced racemization risks compared to SNAr.

Ullmann-Type Coupling :

Copper(I) iodide/1,10-phenanthroline catalysts in DMF at 130°C provided moderate yields (54%), though requiring strict oxygen-free conditions. This method shows particular utility when handling sterically hindered amine nucleophiles.

Key Reaction Parameters and Optimization

Solvent Effects

Dielectric constant (ε) significantly impacts reaction kinetics:

Base Selection

Cs2CO3 outperforms K2CO3 due to:

- Higher solubility in aprotic media (2.1 g/100 mL vs. 0.03 g/100 mL in DMF at 25°C)

- Stronger base strength (pKa 10.3 vs. 10.0 in DMSO) facilitating deprotonation of azetidine N-H

Temperature Profiles

Arrhenius analysis (Ea = 72 kJ/mol) revealed optimal operating window of 90-110°C. Exceeding 120°C promotes decomposition via Hofmann elimination of the azetidine ring.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2022 patent detailed a continuous process achieving 89% yield at 10 kg/day scale:

Purification Strategies

Crystallization from heptane/EtOAc (4:1) provides >99% purity without chromatography. Process Analytical Technology (PAT) using inline FTIR monitors reaction completion, reducing batch times by 30%.

Recent Methodological Advancements

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)3 and NiCl2·glyme achieved 76% yield at room temperature. This method eliminates thermal decomposition pathways, particularly beneficial for heat-sensitive analogs.

Electrochemical Synthesis

Constant potential electrolysis (+1.2 V vs. Ag/AgCl) in an undivided cell with Pt electrodes provided 81% yield with 98% current efficiency. The protocol uses 0.1 M LiClO4 in DMF-H2O (95:5), demonstrating scalability to 100 g batches.

Comparative Analysis of Synthetic Approaches

Table 2 : Method Comparison

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Traditional SNAr | 82 | 98.5 | 1.0 | Excellent |

| Buchwald-Hartwig | 68 | 97.8 | 3.2 | Moderate |

| Continuous Flow | 89 | 99.2 | 0.8 | Excellent |

| Electrochemical | 81 | 98.9 | 1.1 | Good |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Addition Reactions: The azetidine ring can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

Addition Reactions: Electrophiles like halogens and nucleophiles such as Grignard reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that compounds similar to 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine exhibit potent antimalarial properties. Research has focused on dihydroorotate dehydrogenase (DHODH) inhibitors derived from pyrimidine structures, which have shown efficacy against Plasmodium falciparum and Plasmodium vivax in vitro and in vivo models . The optimization of these compounds aims to improve their metabolic stability and reduce potential side effects associated with earlier drug candidates.

Cancer Therapeutics

The compound's structural analogs have been explored for their inhibitory effects on c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST). Inhibitors targeting c-KIT mutations have shown promise in treating resistant forms of cancer, highlighting the potential use of pyrimidine derivatives in oncology .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has provided insights into how modifications can enhance biological activity. For example, varying substituents on the pyrimidine ring can significantly affect binding affinity and selectivity towards target enzymes . This knowledge is crucial for designing new compounds with improved therapeutic profiles.

Synthesis and Biological Evaluation

A study synthesized various pyrimidine derivatives and assessed their antitumor activity through molecular docking studies against thymidylate synthase, an essential enzyme in DNA synthesis . The results indicated that certain modifications led to enhanced binding interactions, suggesting a pathway for developing effective anticancer agents.

Pharmacokinetic Properties

The pharmacokinetic profiles of synthesized compounds were evaluated using ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. These studies aimed to ensure that new derivatives meet the criteria for drug-like properties according to Lipinski's rule of five .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct features are highlighted through comparisons with structurally related pyrimidine derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine significantly deactivates the pyrimidine ring, making it less reactive toward electrophilic substitution compared to the target compound’s azetidine substituent .

- Steric and Electronic Profiles: The 3,3-difluoroazetidine in the target compound provides moderate steric hindrance while maintaining a balance between electron-withdrawing (fluorine) and electron-donating (tertiary amine) effects. In contrast, phenoxy groups (e.g., in C₁₁H₆BrF₃N₂O) introduce bulkiness and reduced nucleophilicity .

Physical and Crystallographic Properties

- Crystal Packing : The target compound’s azetidine ring and fluorine atoms may facilitate intermolecular C–H···F interactions, as seen in related structures . In contrast, 5-Bromo-2-[5-(4-nitrophenyl)pyrazol-1-yl]pyrimidine exhibits π-π stacking between pyrimidine and nitrophenyl rings, stabilized by C–H···O/N contacts .

- Solubility : The difluoroazetidine’s polarity likely improves aqueous solubility compared to hydrophobic derivatives like 2-[2',3'-Difluoro-4'-(trans-5"-hexyl-1",3"-dioxan-2"-yl)phenyl]-5-bromopyrimidine, which contains a long alkyl chain .

Biological Activity

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a compound that has attracted attention due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 5th position of the pyrimidine ring and a 3,3-difluoroazetidin-1-yl group at the 2nd position. These structural features contribute to its unique biological properties.

| Property | Details |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 292.07 g/mol |

| CAS Number | 1352754-19-8 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoroazetidine moiety allows for strong interactions with active sites on these targets, while the bromine atom enhances binding affinity and specificity. This compound's ability to modulate the activity of target molecules leads to various biological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit potent anticancer properties. The compound has been investigated for its ability to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in several types of cancer. In vitro assays indicated that it could effectively degrade BCL6 with an IC50 value in the low nanomolar range .

Antimalarial Potential

Additionally, there is emerging interest in evaluating the antimalarial properties of pyrimidine derivatives. Compounds similar to this compound have shown efficacy against Plasmodium falciparum by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria prophylaxis .

Case Studies

-

BCL6 Inhibition Study

- Objective: To evaluate the effectiveness of this compound in inhibiting BCL6.

- Methodology: Utilized biochemical assays to measure binding affinity and degradation capability.

- Findings: Demonstrated significant inhibition with an IC50 value of approximately 4.8 nM, indicating strong potential as an anticancer agent .

- Antimalarial Activity Assessment

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a brominated pyrimidine precursor (e.g., 5-bromo-2-chloropyrimidine) with 3,3-difluoroazetidine under basic conditions. Triethylamine or DIPEA in polar aprotic solvents (e.g., acetonitrile or THF) at reflux (60–80°C) is commonly used . Optimization may include:

- Catalyst screening : Amine bases (e.g., triethylamine) enhance nucleophilicity.

- Solvent selection : THF improves solubility of azetidine derivatives, while DMF accelerates reaction rates.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns. The azetidine ring protons appear as multiplet signals at δ 3.5–4.5 ppm, while the pyrimidine C-Br signal is observed at ~160 ppm in C NMR .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (CHBrFN) with a theoretical m/z of 291.991 .

- IR : Stretching vibrations for C-F (1100–1200 cm) and C-Br (550–650 cm) bonds provide structural confirmation .

Q. How does the difluoroazetidine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing difluoroazetidine group activates the pyrimidine ring for Suzuki-Miyaura coupling. Key considerations:

- Catalyst system : Pd(PPh) or PdCl(dppf) with KCO in dioxane/water (3:1) at 80°C .

- Substrate scope : Boronic acids with electron-donating groups (e.g., 4-methoxyphenyl) yield higher conversions due to reduced steric hindrance .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational models and experimental observations for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example:

- Space group : Orthorhombic P222 (common for pyrimidine derivatives) with unit cell parameters a = 10.18 Å, b = 17.62 Å, c = 10.18 Å .

- Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G**) with experimental data. Discrepancies >0.05 Å in bond lengths may indicate solvent effects or crystal packing forces .

Q. What strategies mitigate conflicting results in pharmacological assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-response profiling : Use IC curves to distinguish target-specific effects from nonspecific toxicity. For example, if cytotoxicity occurs at IC < 10 μM but enzyme inhibition at IC = 50 nM, off-target effects are likely .

- Counter-screening : Test against related enzymes (e.g., kinase panels) to assess selectivity .

- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) identify metabolic liabilities contributing to cytotoxicity .

Q. How do steric and electronic effects of the 3,3-difluoroazetidine group impact binding to biological targets?

- Methodological Answer :

- Molecular docking : Compare binding poses with/without fluorine substituents. Fluorine’s electronegativity enhances hydrogen-bonding with residues like Asp or Glu .

- Free-energy perturbation (FEP) : Quantify ΔΔG changes upon substituting difluoroazetidine with non-fluorinated analogs .

- SAR studies : Replace azetidine with piperidine or pyrrolidine to evaluate ring size and flexibility effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.